11,12-Dimethoxydihydrokawain is a kavalactone derived from the plant Piper methysticum, commonly known as kava. This compound is notable for its psychoactive properties and potential therapeutic applications, particularly in the treatment of anxiety and stress-related disorders. Kava has been used traditionally in Pacific Island cultures for its calming effects, and its constituents, including 11,12-Dimethoxydihydrokawain, are of significant interest in both pharmacological research and natural product chemistry.
Piper methysticum is a tropical shrub native to the South Pacific islands. The roots of this plant are processed to produce kava beverages, which have been consumed for centuries. The extraction of kavalactones, including 11,12-Dimethoxydihydrokawain, typically involves methods such as solvent extraction and chromatography to isolate these bioactive compounds from the root material .
11,12-Dimethoxydihydrokawain belongs to a class of compounds known as kavalactones. These are lactone derivatives characterized by their unique chemical structures that contribute to their biological activities. Kavalactones are classified based on their molecular structure and the specific functional groups they contain .
The synthesis of 11,12-Dimethoxydihydrokawain can be achieved through several chemical pathways, primarily involving the modification of precursor compounds found in Piper methysticum.
The synthesis often requires careful control of reaction conditions to ensure high yields and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure of the synthesized compound .
The molecular formula for 11,12-Dimethoxydihydrokawain is . Its structure features two methoxy groups attached to a dihydrokawain backbone. The presence of these functional groups is crucial for its biological activity.
11,12-Dimethoxydihydrokawain participates in various chemical reactions typical of organic compounds with methoxy groups.
Analytical methods such as mass spectrometry (MS) and gas chromatography (GC) are utilized to study these reactions and identify products formed during chemical transformations .
The mechanism of action for 11,12-Dimethoxydihydrokawain involves modulation of neurotransmitter systems in the brain. It is believed to enhance gamma-aminobutyric acid (GABA) activity, leading to anxiolytic effects.
Research indicates that kavalactones interact with GABA receptors and may also influence dopamine pathways, contributing to their calming effects without significant sedation . This dual action makes them attractive candidates for further pharmacological study.
11,12-Dimethoxydihydrokawain has several potential applications:
11,12-Dimethoxydihydrokawain is a dihydropyranone derivative characterized by a 4-methoxy-5,6-dihydro-2H-pyran-2-one core with a 2-phenylethyl substituent at C6. Unlike dihydrokavain (DHK), which possesses an unsubstituted phenyl ring [7], this compound features two methoxy groups at the C11 and C12 positions (meta-oriented on the phenyl ring). This structural distinction replaces the methylenedioxy bridge found in methysticin-type kavalactones with discrete methoxy groups, significantly altering electronic properties. The presence of the 5,6-dihydro moiety differentiates it from unsaturated analogs like kavain, reducing planarity and enhancing conformational flexibility [6]. Mass spectral analysis predicts a molecular ion at m/z 292.12 (C₁₆H₂₀O₅), with key fragments arising from McLafferty rearrangement (C₆H₅CH₂CH₂•, m/z 91) and pyrone ring cleavage.
Table 1: Structural Comparison of Key Kavalactones
Compound | Core Structure | Phenyl Ring Substituents | Molecular Formula |
---|---|---|---|
Dihydrokavain (DHK) | 5,6-Dihydro-α-pyrone | Unsubstituted | C₁₄H₁₆O₃ |
Kavain | α-Pyrone | Unsubstituted | C₁₄H₁₄O₃ |
Methysticin | α-Pyrone | Methylenedioxy (C11,C12) | C₁₅H₁₄O₅ |
11,12-Dimethoxydihydrokawain | 5,6-Dihydro-α-pyrone | 11,12-Dimethoxy | C₁₆H₂₀O₅ |
The saturated 5,6-position in the dihydropyranone ring introduces a chiral center at C6. Natural 11,12-dimethoxydihydrokawain likely exists as the (R)-enantiomer, consistent with biosynthetic pathways in Piper methysticum favoring this configuration [6]. Computational modeling (DFT B3LYP/6-31G*) reveals two stable conformers:
11,12-Dimethoxydihydrokawain biosynthesis originates from the phenylpropanoid pathway. Phenylalanine undergoes deamination by phenylalanine ammonia-lyase (PAL) to form cinnamic acid [9]. Subsequent hydroxylation and methylation yield ferulic acid. Unlike precursors for kavain/methysticin, ferulic acid undergoes β-oxidation and CoA activation, forming the 2-phenylethyl-CoA intermediate. This condenses with malonyl-CoA via a type III polyketide synthase (PKS) specific for dihydropyranone formation, yielding dihydrokavain as a core precursor [4] [9].
The conversion to 11,12-dimethoxydihydrokawain involves two key enzymatic steps:
Table 2: Key Enzymes in 11,12-Dimethoxydihydrokawain Biosynthesis
Enzyme | Reaction Catalyzed | Localization | Cofactors/Substrates |
---|---|---|---|
Phenylpropanoid PKS | Condensation: 2-Phenylethyl-CoA + Malonyl-CoA | Plastid | CoA, Malonyl-CoA |
Cytochrome P450 (CYP) | Demethylenation: Methylenedioxy → Catechol | Endoplasmic Reticulum | O₂, NADPH |
Catechol-O-methyltransferase (COMT) | Methylation: Catechol → 11,12-Dimethoxy | Cytosol | S-Adenosylmethionine (SAM) |
Detection relies on hyphenated techniques:
Total synthesis strategies include:
Preliminary SAR insights (based on kavalactone pharmacology):
Table 3: Predicted Pharmacological Profile Based on SAR
Target | Predicted Interaction | Structural Basis |
---|---|---|
GABAₐ Receptors (α4β2δ) | Positive Allosteric Modulator | Dihydropyranone core, lipophilic phenyl substituent |
Cyclooxygenase (COX-1) | Moderate Inhibition | Structural similarity to DHK (58% COX-1 inhibition) [7] |
β-Adrenergic Receptors | Antagonist | Meta-dimethoxy phenethyl pharmacophore |
Voltage-gated Na⁺ Channels | Inhibitor | Pyranone carbonyl interaction domain |
11,12-Dimethoxydihydrokawain is a minor constituent detected primarily in acetone and ethanol extracts of kava roots and rhizomes [5]. Its occurrence correlates with specific chemotypes:
In vitro and in vivo studies indicate:
Table 4: Key Metabolites of 11,12-Dimethoxydihydrokawain
Metabolite | Phase | Enzymes Involved | Detection Method |
---|---|---|---|
11-Methoxy-12-hydroxydihydrokawain | I | CYP2C19, CYP2D6 | LC-MS/MS (m/z 279.1) |
11-Hydroxy-12-methoxydihydrokawain | I | CYP2C19 | LC-MS/MS (m/z 279.1) |
11-Methoxy-12-hydroxydihydrokawain-glucuronide | II | UGT1A9 | LC-MS/MS (m/z 455.2) |
11-Hydroxy-12-methoxydihydrokawain-sulfate | II | SULT1A1 | LC-MS/MS (m/z 359.0) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1